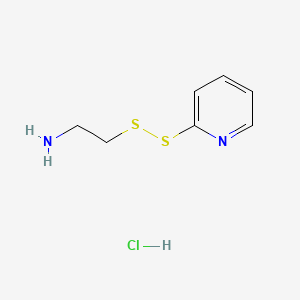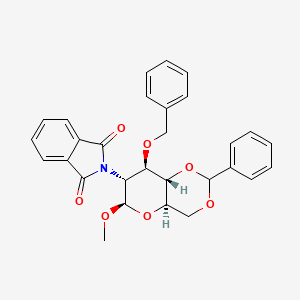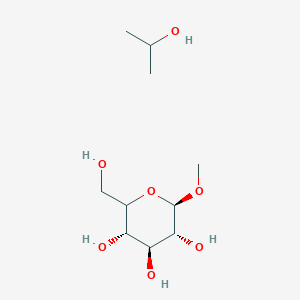
2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride
Descripción general
Descripción
2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C₇H₁₁ClN₂S₂ and its molecular weight is 222.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
DNA Binding and Cytotoxicity Studies : Cu(II) complexes of tridentate ligands, including derivatives of 2-(pyridin-2-yldisulfanyl)ethanamine, have been synthesized and characterized. These complexes demonstrate significant DNA binding propensity and minor structural changes in calf thymus DNA, suggesting potential applications in biochemistry and pharmacology for DNA interaction studies and possibly in cancer therapy due to their cytotoxicity against different cancer cell lines (Kumar et al., 2012).
Determination of Related Substances in Pharmaceuticals : Studies on betahistine hydrochloride tablets have included methods to determine related substances like 2-(Pyridin-2-yldisulfanyl)ethanamine derivatives. Such analytical methods are crucial in pharmaceutical quality control (Ron, 2015).
Corrosion Inhibition : Cadmium(II) Schiff base complexes, prepared using ligands related to 2-(Pyridin-2-yldisulfanyl)ethanamine, have been found to inhibit corrosion on mild steel in acidic environments. This suggests applications in materials science, specifically in corrosion engineering (Das et al., 2017).
Catalytic Applications in Polymerization : Complexes involving derivatives of 2-(Pyridin-2-yldisulfanyl)ethanamine have been used as catalysts in the ring-opening polymerization of lactides, indicating their utility in polymer science (Nayab et al., 2012).
Biocidal and Corrosion Inhibitory Properties : 2-(Decylthio)ethanamine hydrochloride, a compound related to 2-(Pyridin-2-yldisulfanyl)ethanamine, has been identified as a multifunctional biocide with applications in cooling water systems, demonstrating both biofilm inhibition and corrosion inhibition properties (Walter & Cooke, 1997).
Propiedades
IUPAC Name |
2-(pyridin-2-yldisulfanyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S2.ClH/c8-4-6-10-11-7-3-1-2-5-9-7;/h1-3,5H,4,6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKLFMRSNLFPRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-3-[(2R,3R,4S,5R,6R)-3,4-Diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B1139932.png)



![(4aR,6R,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139938.png)





![L-Ornithine, N5-[imino(methylthio)methyl]-, hydrochloride (1:1)](/img/structure/B1139944.png)

